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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
In the landscape of modern organic synthesis, the strategic selection of starting materials is

paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-
iodobenzaldehyde, a di-halogenated aromatic aldehyde, has emerged as a cornerstone

building block, particularly in the realms of pharmaceutical and fine chemical synthesis.[1] Its

value lies not merely in the presence of three distinct functional handles—an aldehyde, a

bromine atom, and an iodine atom—but in the nuanced and predictable differential reactivity of

its carbon-halogen bonds. This guide provides a comprehensive technical overview of 2-
Bromo-4-iodobenzaldehyde, from its fundamental properties to its advanced applications,

with a focus on the mechanistic rationale that empowers chemists to leverage its unique

structure for targeted molecular design.[1]

Physicochemical and Spectroscopic Profile
The utility of any chemical building block begins with a thorough understanding of its intrinsic

properties. These data are essential for reaction planning, quality control, and structural

verification.
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The fundamental properties of 2-Bromo-4-iodobenzaldehyde are summarized below. The

molecular weight, a critical parameter for stoichiometric calculations, is 310.91 g/mol .[2][3]

Property Value Source(s)

Molecular Formula C₇H₄BrIO [2][3]

Molecular Weight 310.91 g/mol [2][3]

CAS Number 261903-03-1 [2]

Appearance Beige Solid [1]

Melting Point 112-114 °C [1][3]

Density 2.231 g/cm³ [3]

Topological Polar Surface Area 17.1 Å² [2]

XLogP3 2.7 [2]

Predicted Spectroscopic Signatures
While a definitive, published spectrum for 2-Bromo-4-iodobenzaldehyde can be elusive, its ¹H

and ¹³C NMR spectra can be reliably predicted based on established principles and data from

structurally analogous compounds.[4][5] Understanding these expected signatures is crucial for

researchers to confirm the identity and purity of their material.

¹H NMR Spectroscopy: The proton spectrum is expected to show three distinct signals in the

aromatic region and one in the aldehyde region.

The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the

δ 9.8-10.3 ppm range.[4]

The aromatic protons will appear as a complex multiplet or as distinct doublets and

doublets of doublets between δ 7.5-8.0 ppm. The proton ortho to the iodine (C5-H) is

expected to be the most upfield, while the proton between the two halogens (C3-H) will be

further downfield. The proton ortho to the aldehyde (C6-H) will also be significantly

deshielded.
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¹³C NMR Spectroscopy: The carbon spectrum will display seven unique signals.

The aldehyde carbonyl carbon (C=O) will be the most downfield signal, expected around δ

190-192 ppm.[4]

The halogenated carbons (C2 and C4) will be identifiable by their chemical shifts. The

carbon bearing the iodine (C4) will appear at a characteristically upfield position (approx. δ

90-100 ppm) due to the heavy atom effect, while the carbon bearing the bromine (C2) will

be further downfield.

The remaining aromatic carbons will appear in the typical δ 125-140 ppm range.

Synthesis of 2-Bromo-4-iodobenzaldehyde
The synthesis of 2-Bromo-4-iodobenzaldehyde is not commonly detailed in primary literature

but can be logically derived from standard aromatic functionalization techniques. A plausible

and efficient route involves a two-step process starting from a readily available precursor like 4-

iodobenzaldehyde or 2-bromobenzaldehyde. A more common industrial approach, however,

would likely involve the direct, regioselective bromination of 4-iodobenzaldehyde.

The causality behind this choice is rooted in directing group effects. The iodo-substituent is an

ortho-, para-director. Since the para-position is blocked, electrophilic aromatic substitution,

such as bromination, is directed to the ortho-position (C2). The aldehyde group is a

deactivating meta-director, which would direct an incoming electrophile to the C3 and C5

positions, making a starting material like benzaldehyde less ideal for achieving the desired 2,4-

substitution pattern.

Experimental Protocol: Regioselective Bromination of 4-
Iodobenzaldehyde (Illustrative)
This protocol is illustrative, based on established chemical principles for aromatic bromination.

Researchers should conduct their own optimization.

Reaction Setup: To a solution of 4-iodobenzaldehyde (1.0 equiv) in a suitable solvent (e.g.,

glacial acetic acid or a chlorinated solvent), add a catalytic amount of a Lewis acid (e.g.,

FeCl₃ or FeBr₃).
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Reagent Addition: While stirring at room temperature, slowly add N-Bromosuccinimide (NBS)

(1.05 equiv) portion-wise over 30 minutes. The use of NBS provides a slow, controlled

concentration of bromine, which helps to prevent over-bromination and side reactions.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

LC-MS until the starting material is consumed (typically 2-4 hours).

Workup: Upon completion, quench the reaction by pouring the mixture into an aqueous

solution of sodium thiosulfate to neutralize any remaining bromine.

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl

acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified

by recrystallization or column chromatography to yield pure 2-Bromo-4-iodobenzaldehyde.

The Cornerstone of Utility: Selective Cross-
Coupling Reactions
The primary value of 2-Bromo-4-iodobenzaldehyde in synthesis is the differential reactivity of

its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general

order of reactivity is C-I > C-Br >> C-Cl.[6] This reactivity gap is substantial enough to allow for

highly selective functionalization of the C-I bond at the 4-position while leaving the C-Br bond at

the 2-position intact for subsequent transformations.[7] This sequential "one-pot" or stepwise

approach is a powerful strategy for building molecular complexity efficiently.
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Starting Material

Step 1: C-I Bond Activation (Milder Conditions)

Step 2: C-Br Bond Activation (Forcing Conditions)

2-Bromo-4-iodobenzaldehyde

R¹-B(OH)₂ (Suzuki)
or

R¹-H (Sonogashira)

 Pd(0) Catalyst
 Base, Mild Temp.

Intermediate:
2-Bromo-4-(R¹)-benzaldehyde

R²-B(OH)₂ (Suzuki)
or

R²-NH₂ (Buchwald-Hartwig)

 Pd(0) Catalyst
 Base, Higher Temp.

Final Product:
2-(R²)-4-(R¹)-benzaldehyde

Click to download full resolution via product page
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Selective Sonogashira Coupling
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds, introducing

alkyne moieties into the aromatic core.[8][9] The reaction is typically catalyzed by a palladium

complex with a copper(I) co-catalyst. The significantly higher reactivity of the C-I bond allows

for selective alkynylation at the 4-position.[10]

Experimental Protocol: Selective Sonogashira Coupling
at the C-4 Position
This is a generalized protocol and requires optimization for specific substrates.[11]

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-4-iodobenzaldehyde (1.0

equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%), and

copper(I) iodide (CuI) (4-10 mol%). Seal the flask, and evacuate and backfill with an inert

gas (e.g., Argon) three times.

Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a

suitable base (e.g., triethylamine or diisopropylethylamine). Finally, add the terminal alkyne

(1.1-1.2 equiv) via syringe.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

Monitor the reaction by TLC or LC-MS.

Workup and Purification: Upon completion, dilute the reaction with an organic solvent and

filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated

aqueous ammonium chloride (NH₄Cl), then brine. Dry the organic layer over anhydrous

Na₂SO₄, concentrate, and purify by column chromatography to yield the 4-alkynyl-2-

bromobenzaldehyde product.

Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for

creating C-C bonds between aryl halides and boronic acids or esters.[12][13] As with the

Sonogashira coupling, the reaction can be tuned to selectively target the C-I bond of 2-Bromo-
4-iodobenzaldehyde.[7][14]
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// Nodes Pd0 [label="Pd(0)L₂"]; ArylHalide [label="Ar-X\n(X = I or Br)"]; OxAdd

[label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4",

fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X\n L₂"]; Base [label="Base\n(e.g., K₂CO₃)"];

BoronicAcid [label="R-B(OH)₂"]; Boronate [label="[R-B(OH)₃]⁻"]; Transmetal

[label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

PdII_R [label="Ar-Pd(II)-R\n L₂"]; RedElim [label="Reductive\nElimination", shape=ellipse,

style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R"];

// Edges Pd0 -> OxAdd; ArylHalide -> OxAdd; OxAdd -> PdII; Base -> BoronicAcid

[style=dashed]; BoronicAcid -> Boronate; Boronate -> Transmetal; PdII -> Transmetal;

Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0

[label="Catalyst\nRegeneration"];

// Invisible nodes for alignment {rank=same; OxAdd; Base} {rank=same; PdII; Boronate} }

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors
A significant application of di-halogenated aromatic building blocks lies in the synthesis of

kinase inhibitors, a major class of therapeutics, particularly in oncology.[15][16] Many kinase

inhibitors feature a substituted heterocyclic core that binds to the ATP pocket of the target

kinase. 2-Bromo-4-iodobenzaldehyde serves as a versatile precursor for constructing these

complex pharmacophores.

For instance, the aldehyde can be used to construct a pyrimidine ring via condensation

reactions. Subsequently, the iodo and bromo positions can be sequentially functionalized using

Suzuki, Buchwald-Hartwig, or other coupling reactions to install the specific substituents

required for biological activity and selectivity. This modular approach allows for the rapid

generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion
2-Bromo-4-iodobenzaldehyde is a powerful and versatile intermediate whose value is defined

by the principle of chemoselectivity. A thorough understanding of the differential reactivity of its

carbon-halogen bonds empowers chemists to design elegant and efficient synthetic routes to
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complex target molecules. From its foundational role in selective cross-coupling reactions to its

application in the synthesis of high-value compounds like kinase inhibitors, this building block

represents a key tool for innovation in both academic research and industrial drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1520077#2-bromo-4-iodobenzaldehyde-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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